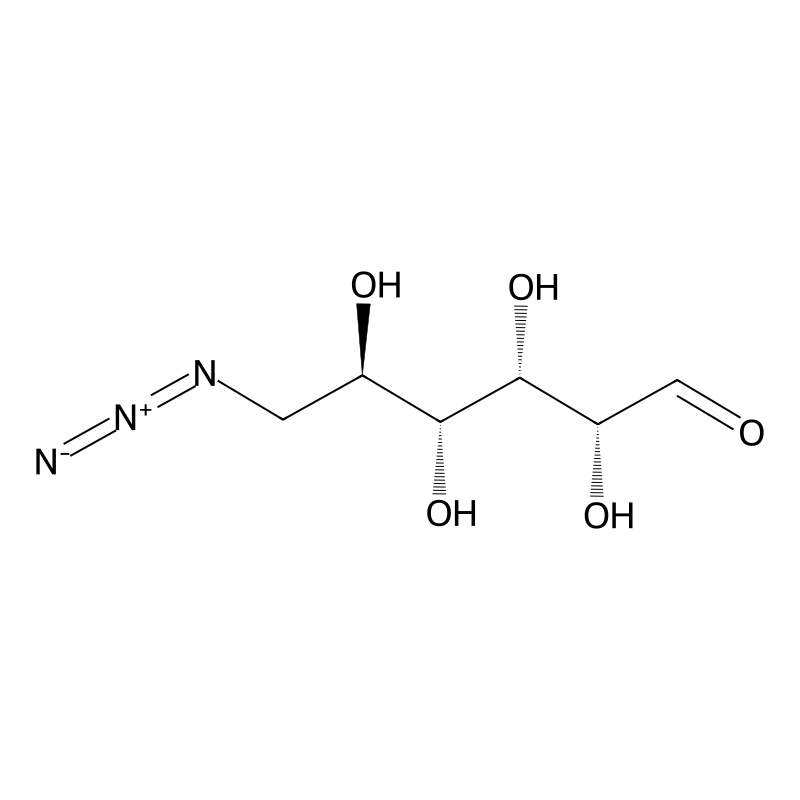

6-Azido-6-deoxy-D-glucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

-Azido-6-deoxy-D-glucose (6-ADG) is a modified sugar molecule derived from glucose. It differs from glucose by the absence of a hydroxyl group at the 6th position and the presence of an azide group (-N3) instead. This modification allows researchers to utilize 6-ADG for various applications in scientific research, particularly in the field of glycobiology.

Glycan Labeling and Tracking:

One of the primary applications of 6-ADG is in glycan labeling and tracking. Glycans are carbohydrates attached to proteins and lipids, playing crucial roles in various cellular processes. By incorporating 6-ADG into glycans, researchers can utilize its unique azide group for further modifications. This allows for the attachment of various functional groups, such as fluorescent tags or biotin, enabling the visualization and tracking of glycans within cells and tissues .

Synthesis of Glycomimetics:

6-ADG can also be used as a building block in the synthesis of glycomimetics. Glycomimetics are molecules that mimic the structure and function of natural sugars but exhibit improved stability or other desirable properties. By incorporating 6-ADG into the glycomimetic structure, researchers can introduce functionalities like the azide group, allowing for further modifications and the creation of novel probes for studying various biological processes .

Drug Delivery Applications:

The azide group of 6-ADG can be exploited for its ability to react with specific functional groups on other molecules. This property has been explored for developing drug delivery systems. By attaching a drug molecule to 6-ADG via the azide group, researchers can create conjugates that can be selectively targeted to specific cells or tissues expressing complementary functional groups, potentially improving drug delivery efficiency and reducing side effects .

6-Azido-6-deoxy-D-glucose is a modified monosaccharide derived from D-glucose, where the hydroxyl group at the sixth carbon is replaced by an azido group. Its molecular formula is C₆H₁₁N₃O₅, and it is often utilized in biochemical research due to its unique properties that facilitate various

6AzGlc acts as a metabolic reporter molecule. Cells can take up 6AzGlc and incorporate it into cellular components like proteins and lipids that normally utilize glucose. Due to the presence of the azide group, these modified biomolecules can then be selectively tagged with other molecules using click reactions []. This allows researchers to visualize and study the cellular processes involving these sugar-modified molecules.

The azido group in 6-azido-6-deoxy-D-glucose allows for bioorthogonal reactions, particularly click chemistry, which can be employed to label biomolecules selectively. For instance, the compound can undergo copper-catalyzed azide-alkyne cycloaddition, leading to the formation of triazole derivatives. Additionally, it can be converted into UDP-6-azido-6-deoxy-D-glucose, which serves as a donor sugar in glycosylation reactions mediated by O-GlcNAc transferase .

6-Azido-6-deoxy-D-glucose exhibits significant biological activity as a metabolic reporter. It labels glycoproteins in mammalian cells, allowing researchers to investigate glycosylation patterns and protein modifications. The compound is recognized by O-GlcNAc transferase, indicating its potential role in modifying proteins with O-GlcNAc groups. This labeling is crucial for understanding various cellular processes, including signaling pathways and metabolic regulation .

The synthesis of 6-azido-6-deoxy-D-glucose typically involves several steps:

- Starting Material: D-glucose is used as the primary starting material.

- Reactions: The synthesis can be achieved through a chemoenzymatic reaction involving the treatment of D-glucose with 6-azidohexyl nitrate and sodium hydroxide .

- Purification: The final product is purified through chromatography techniques to ensure high purity levels suitable for biological applications.

Alternative synthetic routes may involve the regioselective tosylation of glucose derivatives followed by azidation using sodium azide .

The applications of 6-azido-6-deoxy-D-glucose are diverse:

- Metabolic Labeling: It is primarily used for labeling glycoconjugates in living cells, facilitating the study of glycosylation dynamics.

- Glycobiology Research: Researchers employ this compound to explore O-GlcNAc modifications on proteins, contributing to our understanding of cellular signaling and metabolic pathways.

- Drug Development: The compound's ability to serve as a substrate for glycosyltransferases opens avenues for developing therapeutics targeting glycosylation processes.

Studies involving 6-azido-6-deoxy-D-glucose have demonstrated its interaction with various proteins involved in glycosylation. For instance, it has been shown that O-GlcNAc transferase accepts UDP-6-azido-6-deoxy-D-glucose as a substrate in vitro, leading to the modification of target proteins . Additionally, proteomic analyses have identified specific protein modifications resulting from its incorporation into cellular metabolism.

Several compounds share structural similarities with 6-azido-6-deoxy-D-glucose but differ in their functional groups or biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Deoxy-D-glucose | Lacks the azido group | Serves as a basic glucose analog |

| 2-Azido-D-glucose | Azido group at the second carbon | Used in different metabolic labeling applications |

| UDP-N-acetylglucosamine | Contains an acetyl group | Key player in glycosylation pathways |

| 3-O-Propargyl-D-glucose | Propargyl group instead of azido | Facilitates different types of click chemistry |

The uniqueness of 6-azido-6-deoxy-D-glucose lies in its specific positioning of the azido group at the sixth carbon, allowing it to participate effectively in bioorthogonal reactions while being recognized by key enzymes involved in glycosylation.

6-Azido-6-deoxy-D-glucose (6AzGlc) emerged as a critical tool in glycobiology during the early 21st century. Its development was driven by the need for bioorthogonal chemical reporters to study intracellular glycosylation processes. Initial reports in the 2010s demonstrated its utility in metabolic labeling of O-GlcNAcylated proteins, bypassing traditional radiolabeling methods. The compound gained prominence after studies revealed that O-GlcNAc transferase (OGT) could utilize UDP-6AzGlc as a substrate, enabling selective modification of proteins in living cells. This discovery highlighted its potential for probing glycosylation pathways and enzyme promiscuity.

Structural Characterization

6AzGlc is a glucose derivative with a six-carbon backbone and an azido group replacing the hydroxyl at the C6 position. Key structural features include:

The azido group introduces steric and electronic perturbations, altering sugar ring conformation compared to native glucose. X-ray crystallography confirms axial orientation of the azide in pyranose forms, influencing interactions with biosynthetic enzymes.

Nomenclature and Classification

- Systematic name: (2R,3S,4R,5R)-6-azido-2,3,4,5-tetrahydroxyhexanal.

- Common synonyms: 6-Azido-6-deoxy-D-glucopyranose, Azd-D-glucose.

- Chemical class: Deoxyazidohexose, a monosaccharide derivative.

- Functional groups: Primary azide (-N₃), four hydroxyls (-OH), aldehyde/hemiacetal.

The compound falls under the category of metabolic chemical reporters (MCRs) due to its bioorthogonal azide group.

Significance in Carbohydrate Chemistry Research

6AzGlc has revolutionized studies of intracellular glycosylation through two key applications:

- OGT substrate profiling: Demonstrates OGT's ability to transfer glucose analogs, challenging the assumption of strict specificity for UDP-GlcNAc.

- Bioorthogonal labeling: Enables CuAAC/SPAAC-mediated tagging of glycoconjugates in live cells without disrupting native biochemistry.

Recent proteomic studies using 6AzGlc identified endogenous O-glucose modifications on host cell factor (HCF1), expanding the known scope of intracellular glycosylation. Its selectivity for OGT-dependent pathways contrasts with broader labeling patterns of earlier MCRs like GlcNAz.

Synthesis and Chemical Properties

Synthetic Routes

Tosylate Displacement

A widely used method involves nucleophilic substitution of 6-O-tosyl intermediates:

- Starting material: 1,2-O-isopropylidene-α-D-glucofuranose.

- Tosylation: Reaction with p-toluenesulfonyl chloride in pyridine/DCM (32% yield).

- Azide substitution: Treatment with NaN₃ in DMF at 358 K for 42 hr (29% yield).

Enzymatic Production

Gram-scale synthesis of UDP-6AzGlc employs enzyme cascades:

| Enzyme | Function | Yield |

|---|---|---|

| NahK (Bifidobacterium) | Phosphorylates 6AzGlc | 97% over 5 batches |

| AGX1 (Human) | Generates UDP-6AzGlc | 2.1 g purified |

This method achieves total turnover numbers of 4.8 g product/g enzyme.

Reactivity and Stability

- Click chemistry: Reacts with alkynes via CuAAC (k ≈ 10⁻³ M⁻¹s⁻¹).

- Reduction: Catalytic hydrogenation (Pd/C, H₂) yields 6-amino-6-deoxy-D-glucose.

- Thermal stability: Decomposes above 150°C; store at 2–8°C.

Applications in Glycobiology

Probing OGT Activity

6AzGlc incorporation into proteins requires functional OGT, as shown by:

- Loss of labeling in OGT-knockout cells.

- In vitro transfer assays using recombinant OGT and UDP-6AzGlc.

Comparative Proteomics

IsoTaG proteomics with 6AzGlc vs. GlcNAz/GalNAz revealed:

| MCR | OGT-specific hits | Secretory pathway hits |

|---|---|---|

| 6AzGlc | 366 | 0 |

| GlcNAz | 359 | 47 |

Data demonstrate 6AzGlc's selectivity for intracellular O-GlcNAcylation over secretory glycosylation.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant